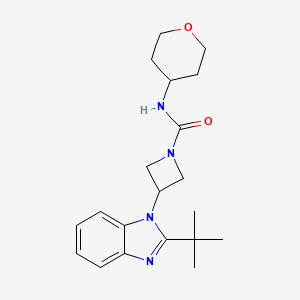![molecular formula C18H23F3N2OS B6474899 4-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine CAS No. 2640836-74-2](/img/structure/B6474899.png)
4-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine is a useful research compound. Its molecular formula is C18H23F3N2OS and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.14831902 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is related to the pain pathway . It seems to interact with peripheral sensory trigeminal nerves, which are pain-sensitive and produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .
Mode of Action
The compound’s interaction with its targets results in an analgesic effect, relieving pain . It seems to depress peripheral and centrally mediated pain through opioid-independent systems .
Biochemical Pathways
The compound affects the pain pathway, primarily the inflammation or tissue injuries that have been connected with pain stimulation through the release of several inflammatory mediators that sensitize and amplify nociceptive responses .
Pharmacokinetics
The compound’s potent analgesic efficacy suggests it has good bioavailability .
Result of Action
The compound displays potent analgesic efficacy and has an ultrashort to long duration of action . In the presence of naloxone, it displays a pain-relieving effect .
Properties
IUPAC Name |
thiomorpholin-4-yl-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2OS/c19-18(20,21)16-5-1-3-14(11-16)12-22-6-2-4-15(13-22)17(24)23-7-9-25-10-8-23/h1,3,5,11,15H,2,4,6-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDVVNUULHQHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)C(F)(F)F)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(6-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B6474833.png)
![4-(4-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B6474840.png)
![8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6474848.png)

![3-chloro-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6474853.png)
![4-methanesulfonyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B6474858.png)
![3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6474861.png)
![3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6474867.png)
![5-chloro-N-{1-[4-(dimethylamino)benzoyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B6474876.png)
![4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6474885.png)
![5-chloro-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6474891.png)
![4-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6474907.png)
![6-chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline](/img/structure/B6474909.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazine](/img/structure/B6474914.png)
